molecular formula C11H11N3O3S B4575386 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid

1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B4575386
M. Wt: 265.29 g/mol
InChI Key: BWZWQBWJWQQLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.05211239 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

1-Methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid and its derivatives are involved in various chemical synthesis processes. For example, Yıldırım et al. (2005) explored the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, highlighting the role of 1H-pyrazole-3-carboxylic acid in producing these compounds with high yields through reactions with binucleophiles like diamines and amino alcohols (Yıldırım, Kandemirli, & Akçamur, 2005).

Design and Synthesis of Constrained Heterocyclic γ-Amino Acids

Mathieu et al. (2015) discussed the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, such as helices and β-sheets. The study presented a chemical route to orthogonally protected ATCs, which underscores the potential application of related pyrazole-carboxylic acid derivatives in protein mimicry (Mathieu et al., 2015).

Development of Metal Coordination Polymers

Cheng et al. (2017) investigated the use of isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to construct metal coordination polymers with Zn(II) and Cd(II) ions. This study highlights the relevance of pyrazole-carboxylic acid derivatives in developing coordination polymers, which have potential applications in materials science and catalysis (Cheng et al., 2017).

Corrosion Inhibition

Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their study demonstrated that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid can significantly reduce the corrosion rate, suggesting the potential application of similar pyrazole-carboxylic acid derivatives in corrosion inhibition (Herrag et al., 2007).

Synthesis of Heterocyclic Compounds

Volochnyuk et al. (2010) discussed the synthesis of a library of fused pyridine-4-carboxylic acids, including derivatives like pyrazolo[3,4-b]pyridines. This research is indicative of the broader chemical utility of pyrazole-carboxylic acids in synthesizing diverse heterocyclic compounds, which have numerous applications in medicinal chemistry and material science (Volochnyuk et al., 2010).

Properties

IUPAC Name

1-methyl-5-(thiophen-2-ylmethylcarbamoyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-14-9(5-8(13-14)11(16)17)10(15)12-6-7-3-2-4-18-7/h2-5H,6H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWQBWJWQQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.